
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the family of piperazine compounds and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). This similarity has led to the investigation of CPP as a potential treatment for a variety of neurological and psychiatric disorders.
Wirkmechanismus
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide acts as a GABA receptor antagonist, which means that it blocks the activity of the GABA neurotransmitter. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking the activity of GABA, this compound increases the activity of other neurotransmitters, such as dopamine and glutamate. This increase in neurotransmitter activity has been shown to reduce the reinforcing effects of drugs of abuse and may also have therapeutic effects in other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to enhance cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its well-characterized mechanism of action. This compound acts as a GABA receptor antagonist, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is the development of more selective GABA receptor antagonists that have fewer side effects and greater therapeutic potential. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of this compound in combination with other drugs or behavioral therapies may enhance its therapeutic effects and reduce its potential toxicity.
Synthesemethoden
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of this compound involves the use of several reagents, including pyridine, cyclopropylamine, and piperazine. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as a treatment for addiction. This compound acts as a GABA receptor antagonist, which has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. This compound has also been investigated as a potential treatment for other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(15-11-2-1-5-14-10-11)17-8-6-16(7-9-17)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJTGNBCSSWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
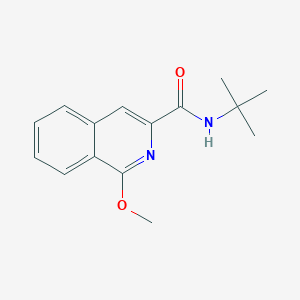
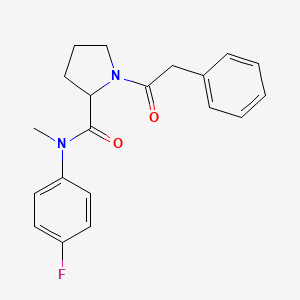
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
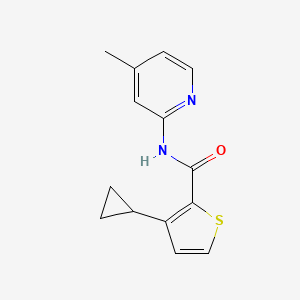
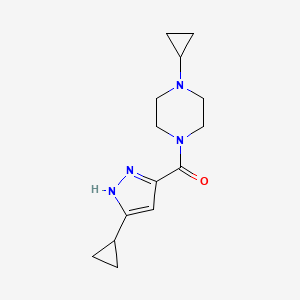


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
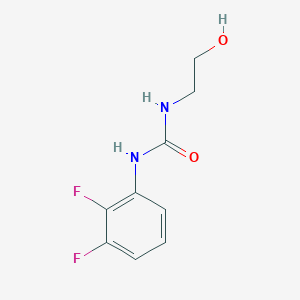
![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
